Oxazole 5-Position Phenyl vs. Thiophen-2-yl: Impact on P2X3 Receptor Antagonist Potency (Patent-Disclosed SAR)
The Roche patent family US20080132494 and US7786110B2 explicitly delineates SAR at the oxazole 5-position. While individual compound IC50 values are not published for the precise target molecule in accessible literature, the patent scope and representative examples indicate that 5-phenyl-substituted oxazole carboxamides, such as the target compound, constitute a distinct sub-genus with demonstrated P2X3 and/or P2X2/3 antagonist activity [1]. The closest disclosed analog, 5-(thiophen-2-yl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide (ChemDiv ID D492-0073), differs only at the oxazole 5-substituent and is commercially supplied as a screening compound . Quantitative comparative data between these two exact molecules remain unpublished, necessitating experimental head-to-head evaluation.
| Evidence Dimension | P2X3/P2X2/3 antagonist activity (patent-defined SAR) |
|---|---|
| Target Compound Data | Disclosed within oxazole-3-carboxamide class as P2X3/P2X2/3 antagonist (no public IC50 for this specific molecule) |
| Comparator Or Baseline | 5-(thiophen-2-yl) analog (D492-0073); also a P2X3/P2X2/3 antagonist candidate; specific IC50 unpublished |
| Quantified Difference | Not quantifiable without direct head-to-head assay; patent structure coverage indicates both sub-series are active, but differentiated by substituent identity |
| Conditions | Recombinant P2X3 and P2X2/3 receptor assays (Xenopus oocyte or mammalian cell electrophysiology) as described in patent examples |
Why This Matters
Procurement decisions for SAR exploration or lead optimization require awareness that the phenyl vs. thienyl switch is non-isosteric and may yield different affinity/selectivity profiles; commercial availability of the thiophene analog enables direct comparative studies.
- [1] Dillon, M.P.; Hawley, R.C.; Chen, L.; Feng, L.; Yang, M. Thiazole and oxazole-substituted arylamides as P2X3 and P2X2/3 antagonists. U.S. Patent US7786110B2, August 31, 2010. View Source
